molecular formula C24H16ClNO2 B11687726 17-(2-Chlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

17-(2-Chlorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

Cat. No.: B11687726
M. Wt: 385.8 g/mol
InChI Key: FMIVZCLVVSWWBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17-(2-CHLOROPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is a complex organic compound with a unique pentacyclic structure. It is primarily used in research settings, particularly in the fields of proteomics and organic chemistry. The compound’s molecular formula is C18H12O3, and it has a molecular weight of 276.29 g/mol .

Preparation Methods

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution. detailed information on the specific reactions and conditions is limited .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. Specific conditions such as temperature and solvent choice depend on the desired reaction .

Major Products:

Scientific Research Applications

17-(2-CHLOROPHENYL)-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9,11,13-HEXAENE-16,18-DIONE is used extensively in scientific research, particularly in the fields of chemistry and biology. Its unique structure makes it a valuable tool for studying complex molecular interactions and pathways .

Properties

Molecular Formula

C24H16ClNO2

Molecular Weight

385.8 g/mol

IUPAC Name

17-(2-chlorophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C24H16ClNO2/c25-17-11-5-6-12-18(17)26-23(27)21-19-13-7-1-2-8-14(13)20(22(21)24(26)28)16-10-4-3-9-15(16)19/h1-12,19-22H

InChI Key

FMIVZCLVVSWWBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)N(C4=O)C6=CC=CC=C6Cl

Origin of Product

United States

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